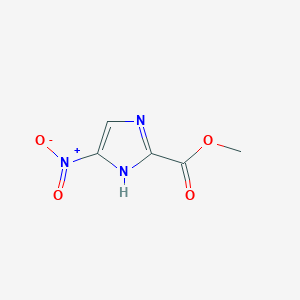

methyl 5-nitro-1H-imidazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)4-6-2-3(7-4)8(10)11/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNYGZZHAZODCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Nitroimidazole Chemistry

The field of nitroimidazole chemistry has a rich history, beginning with the discovery of azomycin, a 2-nitroimidazole (B3424786) with antibacterial properties. mdpi.com This discovery spurred extensive research, leading to the synthesis of numerous analogues, including the widely recognized 5-nitroimidazole drug, metronidazole (B1676534). mdpi.comnih.gov Nitroimidazoles are broadly classified based on the position of the nitro group on the imidazole (B134444) ring, with 2-, 4-, and 5-nitroimidazoles being the most common. wikipedia.org The 5-nitroimidazoles, in particular, have established themselves as crucial therapeutic agents against anaerobic bacteria and protozoa. jocpr.comjocpr.comresearchgate.net

A defining characteristic of nitroimidazoles is their mechanism of action as bioreductive prodrugs. mdpi.com In low-oxygen environments, such as those found in anaerobic organisms or hypoxic tumor cells, the nitro group undergoes enzymatic reduction. mdpi.comwikipedia.org This process generates reactive nitrogen species and free radicals that can induce cellular damage, including DNA strand breakage, ultimately leading to cell death. nih.govjocpr.com This selective activation in hypoxic conditions is a cornerstone of their therapeutic efficacy and has driven their investigation as radiosensitizers in cancer therapy. mdpi.com

Significance of the Imidazole Core in Heterocyclic Compound Design

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs. mdpi.comresearchgate.net The unique structural and electronic properties of the imidazole core contribute to its significance in drug design. nih.gov

The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. mdpi.comnih.gov Furthermore, the imidazole nucleus is relatively stable and can be readily functionalized, allowing for the systematic modification of its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. Its electron-rich nature enables it to participate in various non-covalent interactions, including π-π stacking and van der Waals forces, further enhancing its binding affinity to biomolecules. mdpi.comnih.gov The water-soluble nature of some imidazole-containing compounds can also be advantageous for drug formulation. researchgate.netnih.gov

The versatility of the imidazole core is evident in its presence in numerous therapeutic agents with diverse activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov

Overview of Research Trajectories for Methyl 5 Nitro 1h Imidazole 2 Carboxylate and Analogues

Established Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through the formation and subsequent esterification of its carboxylic acid precursor. The control of regioselectivity during the synthesis of the imidazole core is a critical aspect of these methodologies.

Esterification Pathways of Corresponding Carboxylic Acids

The most direct route to this compound involves the esterification of 5-nitro-1H-imidazole-2-carboxylic acid. One established method is a variation of the Fischer esterification, where the carboxylic acid is treated with methanol (B129727) in the presence of an acid catalyst.

Additionally, a highly efficient procedure involves the direct conversion of the precursor without isolating the free carboxylic acid. Following the oxidation of a suitable precursor (like 1-alkyl-2-hydroxymethyl-5-nitroimidazole) in a sulfuric acid medium, methanol can be added directly to the reaction mixture. This in-situ esterification leads to the precipitation of the methyl ester upon dilution with water. google.com

Precursor Modifications and Optimized Reaction Conditions

The synthesis of the key intermediate, 1-alkyl-5-nitroimidazole-2-carboxylic acid, is a crucial step. This is typically achieved by the oxidation of a 1-alkyl-2-hydroxymethyl-5-nitroimidazole precursor. google.com The reaction is carried out by treating the hydroxymethyl derivative with nitric acid within a concentrated sulfuric acid medium. google.com

The reaction conditions have been optimized for efficiency. The process requires heating at temperatures between 60°C and 90°C. google.com Reaction times can vary, with effective conversion observed in as little as 15 hours, though durations up to 70 hours can be employed without detrimental effects on the product. google.com The resulting carboxylic acid is typically insoluble in the cold, acidic aqueous mixture and can be isolated by filtration after quenching the reaction with ice. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Oxidizing Agent | Nitric Acid | google.com |

| Reaction Medium | Concentrated Sulfuric Acid (<25% water) | google.com |

| Temperature | 60°C - 90°C | google.com |

| Reaction Time | 15 - 70 hours | google.com |

Regioselective Synthesis Strategies for Nitroimidazole Derivatives

The regiochemistry of the nitroimidazole core is fundamental. The synthesis of N-substituted nitroimidazoles, such as the N-methyl derivative of the title compound, often relies on the alkylation of a pre-formed nitroimidazole ring. The position of the nitro group (e.g., at C4 or C5) and the reaction conditions significantly influence the regioselectivity of the N-alkylation. derpharmachemica.com

For 5-nitroimidazole derivatives, alkylation can potentially occur at either the N1 or N3 position. Achieving regioselectivity in favor of the desired N1-alkylated product is paramount. Research has shown that heating the reaction mixture to 60°C markedly improves product yields. researchgate.net The choice of solvent and base is also critical; using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) as the solvent has been demonstrated to provide good to excellent yields of N-alkylated products. derpharmachemica.com For example, the reaction of 5-nitroimidazole with ethyl bromoacetate (B1195939) under these conditions can result in a 96% yield of the N-alkylated derivative. derpharmachemica.com

| Parameter | Optimal Condition | Observed Outcome | Reference |

|---|---|---|---|

| Temperature | 60°C | Markedly improved yields compared to room temperature. | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | Effective in promoting the reaction. | derpharmachemica.com |

| Solvent | Acetonitrile | Leads to good yields (66-85%). | derpharmachemica.com |

Derivatization and Functionalization Reactions

This compound possesses multiple reactive sites, including the imidazole nitrogen and the ester group, allowing for a range of derivatization and functionalization reactions.

N-Alkylation and N-Acylation Reactions of the Imidazole Nitrogen

The unsubstituted nitrogen of the imidazole ring is nucleophilic and can readily undergo alkylation and acylation.

N-Acylation: The imidazole nitrogen can also be acylated. While specific examples for this compound are not extensively detailed, related 5-nitroimidazole compounds like secnidazole (B1681708) are known to react with acylating agents such as chloroacetyl chloride in the presence of pyridine. humanjournals.com This suggests that the N1 position of the title compound would similarly react with acyl halides or anhydrides to form N-acylated derivatives.

Modification of the Ester Moiety: Transesterification and Amidation Reactions

The ester group at the C2 position is a key site for chemical modification, allowing for its conversion into other esters or amides.

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This reaction involves treating the methyl ester with a different alcohol (e.g., ethanol) in large excess, typically under acidic or basic (alkoxide) catalysis. masterorganicchemistry.com Under acidic conditions, the reaction proceeds by protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of methanol. masterorganicchemistry.com Under basic conditions, an alkoxide initiates a nucleophilic addition-elimination sequence to exchange the alkoxy group. masterorganicchemistry.com

Amidation: The conversion of the ester to an amide is a well-established transformation. Treatment of the methyl ester with ammonia (B1221849) provides a direct route to the corresponding primary amide, 1-methyl-5-nitroimidazole-2-carboxamide. google.com Furthermore, the parent carboxylic acid can be activated and reacted with various amines to produce a wide range of substituted amides, indicating that the ester could be similarly converted through aminolysis. researchgate.net

Reduction of the Nitro Group to the Amino Group

The conversion of the 5-nitro group to a 5-amino group is a fundamental transformation, yielding methyl 5-amino-1H-imidazole-2-carboxylate. This reaction significantly alters the electronic properties of the imidazole ring, transforming the strongly electron-withdrawing nitro group into an electron-donating amino group. The resulting amino-imidazole is a versatile intermediate for further functionalization.

Catalytic hydrogenation is the most common and efficient method for this reduction. The reaction involves treating a solution of the nitro compound with hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are frequently employed due to their high activity and selectivity. The reaction is typically carried out in a solvent like ethyl acetate (B1210297) or methanol under a pressurized hydrogen atmosphere. For instance, the reduction of related 2-substituted-1-methyl-5-nitroimidazoles has been successfully achieved using Raney Nickel in ethyl acetate or 10% Pd/C, requiring several moles of hydrogen for the reaction to complete. core.ac.uk The resulting amine, such as 2-methanesulphonyl-1-methyl-5-aminoimidazole, can be unstable but is readily converted into more stable acyl derivatives. core.ac.uk

Table 1: Conditions for Nitro Group Reduction in 5-Nitroimidazole Derivatives

| Catalyst | Reagents/Solvent | Conditions | Product | Reference |

| Raney Nickel | H₂, Anhydrous Ethyl Acetate | N/A | 2-Benzoyl-1-methyl-5-aminoimidazole | core.ac.uk |

| 10% Pd/C | H₂, Ethyl Acetate | 55 psi, 15 hours | 2-Methanesulphonyl-1-methyl-5-aminoimidazole | core.ac.uk |

The successful synthesis of methyl 5-amino-1H-imidazole-2-carboxylate hydrochloride further confirms the viability of this reduction pathway, providing a stable form of the otherwise reactive amino-imidazole product. ambeed.com

Halogenation and Other Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack. globalresearchonline.net However, in this compound, the ring is significantly deactivated by the presence of two potent electron-withdrawing groups: the nitro group at the C5 position and the methyl carboxylate group at the C2 position. This deactivation makes electrophilic substitution reactions, such as halogenation, more challenging compared to unsubstituted imidazole.

Despite the deactivation, substitution is theoretically possible at the C4 position, the only unsubstituted carbon on the ring. Electrophilic aromatic substitution on imidazole generally favors the C4 or C5 positions due to the stability of the intermediate arenium ion. uobabylon.edu.iq For highly deactivated systems, forcing conditions may be required. While specific studies on the direct halogenation of this compound are not widely documented, reactions on analogous structures provide insight. For example, the sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole demonstrates that electrophilic attack on a similarly deactivated ring can occur. researchgate.net

The general mechanism for electrophilic substitution involves the attack of the electrophile (e.g., Br⁺) by the pi electrons of the imidazole ring, forming a carbocation intermediate. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. Given the electronic landscape of the target molecule, any such reaction would be expected to proceed regioselectively at the C4 position.

Condensation Reactions with the Carboxylate Moiety

The methyl carboxylate group at the C2 position is an excellent site for nucleophilic acyl substitution, most notably condensation reactions to form amides. This transformation is a straightforward and high-yielding method for introducing further diversity into the molecule.

The most direct condensation reaction is amidation via treatment with ammonia. This reaction typically involves bubbling anhydrous ammonia gas through a solution of the ester or using a solution of ammonia in an alcohol like methanol. This process converts the methyl ester into the primary amide, 5-nitro-1H-imidazole-2-carboxamide. A patent describes the general conversion of 1-lower alkyl-5-nitroimidazole-2-carboxylic acid methyl esters to the corresponding amides by treatment with ammonia. google.com Research on the 1-methyl analog, methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, shows its conversion to 1-methyl-5-nitroimidazole-2-carboxamide in approximately 89% yield. chemsrc.com

This reaction can be extended to use primary and secondary amines as nucleophiles to generate N-substituted and N,N-disubstituted amides, respectively. Such reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. The amide functionality is prevalent in over 25% of known drugs due to its stability and hydrogen-bonding capabilities. derpharmachemica.com

Table 2: Representative Condensation Reaction of the Carboxylate Moiety

| Reactant | Reagent | Product | Yield | Reference |

| Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | Ammonia | 1-methyl-5-nitroimidazole-2-carboxamide | ~89% | chemsrc.com |

| 1-lower alkyl-5-nitroimidazole-2-carboxylic acid methyl ester | Ammonia | 1-lower alkyl-5-nitroimidazole-2-carboxamide | N/A | google.com |

These condensation reactions highlight the utility of the carboxylate moiety as a handle for synthetic elaboration, providing access to a wide array of amide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the limited number of proton environments in the molecule. The spectrum would be characterized by two main signals: one for the methyl ester protons and another for the lone proton on the imidazole ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.9 - 4.1 | Singlet |

| H-4 (imidazole ring) | 8.0 - 8.5 | Singlet |

| N-H (imidazole ring) | 10 - 14 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms.

The carbon of the methyl ester group (-OCH₃) would appear in the upfield region, typically around δ 52-55 ppm. The carbonyl carbon (C=O) of the ester is significantly deshielded and would be found much further downfield, generally in the range of δ 158-162 ppm.

Within the imidazole ring, the C2 carbon, being attached to two nitrogen atoms and the carboxylate group, is expected to be the most deshielded of the ring carbons, with a chemical shift in the region of δ 140-145 ppm. The C5 carbon, bearing the electron-withdrawing nitro group, would also be significantly deshielded, appearing around δ 148-152 ppm. The C4 carbon, bonded to a hydrogen atom, is anticipated to resonate at approximately δ 120-125 ppm. This assignment is consistent with data from related 5-nitroimidazole derivatives. humanjournals.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | 52 - 55 |

| C4 (imidazole ring) | 120 - 125 |

| C2 (imidazole ring) | 140 - 145 |

| C5 (imidazole ring) | 148 - 152 |

| C=O (ester) | 158 - 162 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be expected to show no cross-peaks for this compound, as there are no vicinal protons to establish scalar coupling. This would confirm the isolated nature of the H-4 and methyl protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. A cross-peak would be observed between the methyl proton signal (δ ~3.9-4.1 ppm) and the methyl carbon signal (δ ~52-55 ppm). Another cross-peak would connect the H-4 proton (δ ~8.0-8.5 ppm) with the C4 carbon (δ ~120-125 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular structure. Key expected correlations for this compound would include:

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O) and the C2 carbon of the imidazole ring.

The H-4 proton showing correlations to the C2 and C5 carbons of the imidazole ring.

These 2D NMR experiments would collectively provide unambiguous confirmation of the connectivity within the molecule.

Infrared (IR) and Mass Spectrometry (MS) for Characterization

While NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy and mass spectrometry provide complementary information regarding functional groups and molecular weight.

Vibrational Spectroscopic Signatures (IR)

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the nitro group is typically indicated by two strong stretching vibrations: an asymmetric stretch in the region of 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The carbonyl group (C=O) of the ester will show a strong absorption band in the range of 1720-1740 cm⁻¹. The C-O stretching of the ester would likely appear between 1200 and 1300 cm⁻¹.

The N-H stretching vibration of the imidazole ring is expected to produce a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching of the imidazole ring would likely be observed around 3100-3150 cm⁻¹. Aromatic C=N and C=C stretching vibrations within the imidazole ring would give rise to absorptions in the 1400-1600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (imidazole) | 3100 - 3150 | Medium |

| C=O Stretch (ester) | 1720 - 1740 | Strong |

| C=N, C=C Stretch (imidazole) | 1400 - 1600 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₅N₃O₄), the calculated exact mass of the molecular ion [M+H]⁺ would be approximately 172.0302. The observation of this ion with a high degree of mass accuracy in an HRMS spectrum would provide strong evidence for the proposed molecular formula. Further analysis of the fragmentation pattern in the mass spectrum could also offer additional structural information.

Fragmentation Patterns in Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound under Electron Ionization (EI) conditions is predicted to exhibit a series of characteristic fragmentation pathways, governed by the presence of the nitro group, the methyl ester functionality, and the imidazole core. The fragmentation can be inferred from the known behavior of related nitroimidazole compounds and general principles of mass spectrometry.

Upon electron impact, the molecule is expected to form a molecular ion (M•+), which would be the peak of the highest mass-to-charge ratio (m/z). The primary fragmentation steps would likely involve the loss of the functional groups. Key predicted fragmentation pathways include:

Loss of a Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in a prominent acylium ion [M - 31]⁺.

Loss of the Nitro Group: Cleavage of the C-NO₂ bond would lead to the loss of a nitrogen dioxide molecule (NO₂), producing an [M - 46]⁺ fragment.

Loss of Nitric Oxide: Rearrangement followed by the elimination of nitric oxide (NO), a characteristic fragmentation for aromatic nitro compounds, would yield an [M - 30]⁺ fragment.

Loss of the Carbomethoxy Group: Fragmentation of the bond between the imidazole ring and the ester group would result in the loss of the •COOCH₃ radical, giving an [M - 59]⁺ ion corresponding to the 5-nitroimidazole cation.

Ring Cleavage: Subsequent fragmentation of the primary ions would lead to the cleavage of the imidazole ring, producing smaller charged fragments. Studies on the fragmentation of 2-nitroimidazole (B3424786) and 1-methyl-5-nitroimidazole (B135252) have shown that electron ionization can lead to various ring-opened and smaller fragment cations. utupub.finih.gov For instance, the elimination of the nitro group from metronidazole (B1676534), a 2-methyl-5-nitroimidazole (B138375) derivative, is a known pathway.

Table 1: Predicted Major Fragments in the EI-MS of this compound

| Fragment Description | Proposed Formula | Predicted m/z |

| Molecular Ion | [C₅H₅N₃O₄]•⁺ | 171 |

| Loss of Nitric Oxide | [C₅H₅N₂O₃]•⁺ | 141 |

| Loss of Methoxy Radical | [C₄H₂N₃O₃]⁺ | 140 |

| Loss of Nitro Group | [C₅H₅N₂O₂]⁺ | 125 |

| Loss of Carbomethoxy Radical | [C₃H₂N₃O₂]⁺ | 112 |

X-ray Crystallography and Solid-State Structural Investigations

Direct single-crystal X-ray diffraction data for this compound is not available in the reviewed literature. However, the solid-state structure can be reliably inferred from the crystallographic data of its close analogues, primarily 1-methyl-5-nitro-1H-imidazole and ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate . These structures provide significant insight into the expected molecular geometry, conformation, and intermolecular interactions.

Determination of Molecular Geometry and Conformation

The molecular structure is expected to consist of a largely planar imidazole ring. Based on analyses of related compounds, key conformational features can be predicted:

Planarity of the Imidazole Ring: The five-membered imidazole ring is anticipated to be essentially planar.

Orientation of the Nitro Group: The nitro group at the C5 position is likely to be slightly twisted out of the plane of the imidazole ring. In the crystal structure of 1-methyl-5-nitro-1H-imidazole, the dihedral angle between the nitro group and the imidazole ring is 5.60 (2)°. researchgate.net A similar minor rotation is expected for the title compound to relieve steric strain.

Conformation of the Ester Group: The methyl carboxylate group at the C2 position is also expected to be twisted with respect to the imidazole ring. In the analogue ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate, the carboxyethyl group is twisted by 15.0 (1)° from the imidazole plane. This twisting minimizes steric hindrance between the ester and the ring.

Analysis of Intramolecular Interactions (e.g., hydrogen bonds)

Given the predicted conformation, there is a possibility for weak intramolecular interactions. A near-syn conformation between the N1-H or a substituent at N1 and the carbonyl oxygen of the ester group could potentially lead to a short intramolecular C-H···O contact. While strong intramolecular hydrogen bonds are not expected in the base molecule, derivatives with specific substituents could exhibit such features.

Exploration of Intermolecular Interactions and Crystal Packing (e.g., C–H···O interactions, π–π stacking)

The crystal packing of this compound is expected to be dominated by a network of weak hydrogen bonds and potentially π–π stacking interactions, which are common in nitroaromatic compounds.

C–H···O Hydrogen Bonds: The crystal structure of 1-methyl-5-nitro-1H-imidazole reveals the presence of weak intermolecular C–H···O hydrogen bonds. researchgate.net The acidic protons on the imidazole ring and the methyl group can act as hydrogen bond donors, while the oxygen atoms of the nitro and carboxylate groups are effective acceptors. These interactions are crucial in linking molecules into extended networks.

π–π Stacking: Nitroimidazole derivatives frequently exhibit π–π stacking interactions between the electron-deficient imidazole rings. These interactions contribute significantly to the stability of the crystal lattice, often resulting in a layered or stacked arrangement of molecules.

Table 2: Representative Intermolecular Hydrogen Bond Geometries from 1-Methyl-5-nitro-1H-imidazole

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| C2–H2···N1 | 0.95 | 2.54 | 3.342 (2) | 143 |

| C4–H4C···O2 | 0.98 | 2.58 | 3.496 (2) | 156 |

| Data from the crystal structure of 1-methyl-5-nitro-1H-imidazole, a structural analogue. researchgate.net D=donor, A=acceptor. |

Characterization of Crystal Lattice Disorder Phenomena

Crystal lattice disorder is a known phenomenon in flexible molecules, and evidence from a close analogue suggests it may be a feature of the title compound. The crystal structure of ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate shows that the carboxyethyl fragment is disordered across a crystallographic mirror plane.

This type of disorder implies that the flexible ester group occupies two or more orientations within the crystal lattice with different probabilities. The thermal energy at the temperature of crystallization allows the group to overcome the small energy barrier between these conformations. It is plausible that the methyl carboxylate group in this compound could exhibit similar conformational disorder, particularly concerning the rotation around the C2-C(carboxyl) single bond.

Theoretical and Computational Chemistry Studies on Methyl 5 Nitro 1h Imidazole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com These parameters are typically calculated using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. irjweb.comaabu.edu.jo

For imidazole (B134444) derivatives, the HOMO-LUMO gap is a key indicator of their bioactivity. irjweb.com While specific calculations for methyl 5-nitro-1H-imidazole-2-carboxylate are not extensively published, data from related imidazole structures can provide valuable insights.

Table 1: Representative Frontier Orbital Energies for an Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data is illustrative for a substituted imidazole derivative calculated at the B3LYP/6-311G level of theory. irjweb.com

Quantum chemical calculations can predict the most probable sites for electrophilic and nucleophilic attack on a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule's surface. irjweb.com Regions with a negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, making them nucleophilic sites. Regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, identifying them as electrophilic sites. irjweb.com

For this compound, the following predictions can be made based on its structure:

Nucleophilic Sites: The oxygen atoms of the nitro and carboxylate groups, as well as the nitrogen atom of the imidazole ring not bonded to the methyl group, are expected to be electron-rich centers.

Electrophilic Sites: The carbon atom of the carboxylate group and the carbon atoms of the imidazole ring, particularly the one bearing the nitro group (C5), are likely to be electron-deficient due to the strong electron-withdrawing effects of the attached functional groups. The reductive activation of 5-nitroimidazoles often involves the C4 position of the imidazole ring. nih.gov

Global reactivity descriptors, such as ionization potential, can also be derived from DFT calculations to provide further insight. nih.gov For instance, higher ionization potential values in 5-nitroimidazole derivatives suggest increased structural stability. nih.gov

A molecule's three-dimensional shape, or conformation, is crucial to its function, especially its ability to interact with biological targets. Most molecules are not rigid but can adopt various conformations by rotating around their single bonds. A conformational energy landscape is a map that plots the molecule's energy as a function of these rotations, revealing the most stable, low-energy conformations (minima) and the energy barriers (transition states) between them. nih.gov

For this compound, key rotatable bonds include those connecting the methyl carboxylate group and the nitro group to the imidazole ring. Computational studies on related 5-nitroimidazole derivatives have shown that different conformations can exist in the solid state, influenced by intermolecular interactions. nih.gov For example, in 1-methyl-5-nitro-1H-imidazole, the nitro group is slightly twisted out of the plane of the imidazole ring by a dihedral angle of 5.60°. nih.gov A detailed analysis of the conformational energy landscape of this compound would involve systematically rotating these key bonds and calculating the energy at each step to identify the most energetically favorable shapes the molecule can adopt.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are used to study how a molecule might behave in a more complex biological environment, such as interacting with a protein.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor, typically a protein). jocpr.comnih.gov This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand into the active site of a protein and using a scoring function to calculate its binding energy, with lower (more negative) values indicating a more favorable interaction. jocpr.com

Nitroimidazole derivatives have been the subject of numerous docking studies to explore their potential as anticancer and antimicrobial agents. aabu.edu.jojocpr.comaabu.edu.jo These studies have shown that nitroimidazoles can bind to the active sites of various proteins, forming key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. aabu.edu.jo While specific docking studies on this compound are not widely reported, results from analogous compounds highlight the potential interaction patterns. For instance, the reductive activation of 5-nitroimidazoles is a key step in their biological activity, leading to the formation of reactive intermediates that can covalently bind to macromolecules like DNA and proteins. nih.govmdpi.comsemanticscholar.org

Table 2: Illustrative Docking Results for a Fluoro-Ornidazole Derivative (a 5-Nitroimidazole)

| Target Protein (PDB ID) | Function | Binding Energy (kcal/mol) |

|---|---|---|

| 4E9U | Anti-Infective | -5.6 |

This table demonstrates the type of data generated from docking studies on related 5-nitroimidazole compounds. jocpr.com

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov An MD simulation can be used to assess the stability of a protein-ligand complex predicted by docking. By simulating the complex in a realistic environment (e.g., surrounded by water molecules), researchers can observe whether the ligand remains stably bound in the active site or if it changes its conformation or disassociates. researchgate.net

MD simulations are also invaluable for studying the inherent conformational flexibility of a ligand like this compound. The simulation can reveal the different shapes the molecule samples over time and the timescale of these changes. nih.gov This dynamic behavior can be crucial for its ability to enter a protein's binding site and adapt its shape to form an optimal fit. The stability of protein-ligand complexes, along with intermolecular interactions, can be confirmed through MD simulations lasting hundreds of nanoseconds. researchgate.netnih.gov

In silico Prediction of Reaction Pathways and Regioselectivity

Computational chemistry offers powerful tools for elucidating the intricacies of chemical reactions involving this compound. Through the use of in silico models, researchers can predict plausible reaction pathways and understand the factors governing regioselectivity. These theoretical studies provide valuable insights that complement experimental findings, guiding the synthesis of novel derivatives and the understanding of metabolic transformations.

One of the key areas where computational studies have been effectively applied is in the prediction of regioselectivity in N-alkylation reactions of nitroimidazoles. derpharmachemica.comresearchgate.net While specific studies on this compound are not extensively documented in publicly available literature, the principles can be understood from research on structurally related compounds such as 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole. derpharmachemica.comresearchgate.net

Computational investigations into the alkylation of these related nitroimidazoles have successfully corroborated experimental results. derpharmachemica.com These studies often employ methods like Density Functional Theory (DFT) to calculate the energies of possible intermediates and transition states, thereby identifying the most energetically favorable reaction pathway. nih.gov The regioselectivity of such reactions is typically governed by a combination of electronic and steric factors. For instance, in the case of 2-methyl-5-nitroimidazole (B138375), a computational study was conducted in parallel with experimental synthesis to understand the regioselectivity of N-alkylation. derpharmachemica.comresearchgate.net

The prediction of reaction pathways also extends to understanding the metabolic fate of nitroimidazole-based compounds. The nitro group is a critical functionality that can undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates. nih.gov Computational models can be used to simulate these reduction processes and predict the structure and reactivity of the resulting species. nih.gov

The following table summarizes the types of data that can be generated from computational studies to predict reaction pathways and regioselectivity, based on findings for related nitroimidazole compounds.

Table 1: Computational Parameters for Predicting Reaction Outcomes

| Computational Method | Parameter Calculated | Application in Predicting Reaction Pathways and Regioselectivity |

| Density Functional Theory (DFT) | Transition state energies | Identifies the lowest energy barrier for a reaction, indicating the most likely pathway. |

| Intermediate energies | Determines the relative stability of possible intermediates, influencing the product distribution. | |

| Mulliken or Natural Population Analysis (NPA) charges | Indicates the most nucleophilic or electrophilic sites in a molecule, predicting the site of attack. | |

| Ab initio methods | Reaction energy profiles | Maps the energy changes throughout a reaction, revealing the mechanism and rate-determining steps. |

| Molecular Dynamics (MD) | Conformational analysis | Explores the different spatial arrangements of the molecule and their energies, which can influence reactivity. |

For example, in the alkylation of 4-nitroimidazole (B12731), computational studies can help explain the preferential formation of the N-1 alkylated product over the N-3 product by comparing the activation energies for both reaction pathways. The pathway with the lower activation energy would be predicted as the major route.

Table 2: Hypothetical Energy Profile for N-Alkylation of a Nitroimidazole Derivative*

| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) | Predicted Outcome |

| N-1 Alkylation | 0 | 15 | -10 | 15 | Major Product |

| N-3 Alkylation | 0 | 20 | -8 | 20 | Minor Product |

*This table is a hypothetical representation to illustrate the application of computational chemistry and does not represent actual experimental data for this compound.

Mechanistic Biochemical Investigations of Nitroimidazole Compounds in Vitro Focus

Molecular Basis of Nitro Group Reduction in Biological Systems

The bioactivation of 5-nitroimidazoles is a multi-step process initiated by the transfer of an electron to the nitro group. This reduction is often facilitated by low-redox-potential proteins such as ferredoxin, which are abundant in anaerobic organisms. mdpi.com

One-Electron Reduction Pathways and Radical Anion Formation

The initial step in the activation of 5-nitroimidazoles is the formation of a nitro radical anion through a one-electron reduction. This highly reactive species is a critical intermediate. Under aerobic conditions, this radical anion can be re-oxidized back to the parent compound in a futile cycle that generates superoxide (B77818) radicals. However, under anaerobic conditions, further reduction can occur.

The one-electron reduction potentials of nitroimidazole compounds are a key determinant of their biological activity, with higher reduction potentials generally correlating with faster rates of enzymatic reduction. nih.gov While this relationship has been established for the broader class of nitroimidazoles, the specific one-electron reduction potential of methyl 5-nitro-1H-imidazole-2-carboxylate has not been reported in the reviewed literature.

Subsequent Decomposition and Reactive Intermediate Generation

Following the initial one-electron reduction, the nitro radical anion can undergo further reduction and a series of complex chemical transformations. These pathways are thought to lead to the formation of cytotoxic species such as nitroso and hydroxylamine (B1172632) derivatives. mdpi.comopenmedicinalchemistryjournal.com Studies on other 5-nitroimidazoles, like metronidazole (B1676534) and ronidazole, have implicated a four-electron reduction to a hydroxylamine intermediate as a crucial step for covalent binding to macromolecules. nih.gov These reactive intermediates are ultimately responsible for the observed cellular damage. However, the specific decomposition pathway and the identity of the reactive intermediates generated from this compound have not been experimentally determined.

In vitro Interactions with Nucleic Acids

The cytotoxic effects of activated 5-nitroimidazoles are largely attributed to their interaction with DNA, leading to a loss of helical structure, strand breakage, and impaired cellular function.

DNA Adduct Formation and Strand Breakage Mechanisms

It is widely accepted that reactive metabolites of 5-nitroimidazoles can form covalent adducts with DNA. mdpi.comnih.gov These adducts can disrupt DNA replication and transcription, ultimately leading to cell death. The formation of these adducts is a direct consequence of the generation of highly electrophilic intermediates following the reduction of the nitro group. While this is a general mechanism for the 5-nitroimidazole class, no studies have specifically identified or characterized the DNA adducts formed by this compound. Consequently, detailed mechanisms of DNA strand breakage induced by this specific compound are not available.

Preferential Binding Sites on DNA

Research on some nitroaromatic compounds has indicated preferential binding to certain DNA bases, with guanine (B1146940) residues often being a primary target. However, without specific studies on this compound, it is not possible to determine its preferential binding sites on the DNA molecule.

Interactions with Intracellular Enzymes and Metabolic Processes (in vitro)

The activation of 5-nitroimidazoles is intrinsically linked to their interaction with intracellular reductases. A variety of enzymes, including NADPH:cytochrome P-450 reductase, have been shown to reduce nitroaromatic compounds. nih.gov The efficiency of these enzymatic reductions is often related to the reduction potential of the specific nitroimidazole. nih.gov

For the broader class of 5-nitroimidazoles, enzymes such as pyruvate:ferredoxin oxidoreductase and hydrogenases are known to be involved in their reductive activation. nih.gov However, no in vitro studies have been published that specifically detail the interaction of this compound with any intracellular enzymes or its effect on specific metabolic processes.

Role of Nitroreductases in Activation

The bioactivation of 5-nitroimidazole compounds, including this compound, is a critical step for their cytotoxic activity, and this process is heavily reliant on the action of nitroreductases. Current time information in Denver, CO, US.mdpi.com These enzymes are primarily found in anaerobic bacteria and some protozoa, which explains the selective toxicity of this class of compounds. digitellinc.com Nitroreductases are flavin-containing enzymes that catalyze the reduction of the nitro group on the imidazole (B134444) ring. mdpi.com

The activation process is initiated by the transfer of electrons from a reduced flavin cofactor within the nitroreductase to the nitro group of the 5-nitroimidazole. This one-electron reduction results in the formation of a nitro radical anion. In anaerobic environments, this highly reactive intermediate can undergo further reduction to generate other reactive nitrogen species, such as nitroso and hydroxylamine derivatives. wikipedia.org These reduced metabolites are potent cytotoxins that can interact with and damage cellular macromolecules, including DNA, leading to cell death. jocpr.com

The efficiency of activation can vary between different 5-nitroimidazole derivatives and is dependent on the specific type of nitroreductase involved. mdpi.com Bacterial nitroreductases can be broadly classified into two types: Type I (oxygen-insensitive) and Type II (oxygen-sensitive). Type I nitroreductases can reduce nitroimidazoles in both the presence and absence of oxygen, although the cytotoxic effect is more pronounced in anaerobic conditions. In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, creating a futile redox cycle that consumes reducing equivalents and generates superoxide anions. mdpi.com

The substrate specificity of nitroreductases can influence the rate of activation of different 5-nitroimidazole compounds. For instance, studies on various nitroimidazole derivatives have shown that the rate of enzymatic reduction can differ significantly.

Table 1: Hypothetical Kinetic Parameters for the Reduction of Nitroimidazole Compounds by a Type I Nitroreductase

| Compound | Km (µM) | Vmax (nmol/min/mg protein) |

| Metronidazole | 150 | 250 |

| Tinidazole (B1682380) | 120 | 300 |

| This compound | Data not available | Data not available |

| Benznidazole | 200 | 180 |

Note: The data for Metronidazole, Tinidazole, and Benznidazole are representative values from literature on bacterial nitroreductases. Specific data for this compound is not currently available and would require experimental determination.

Impact on Cellular Redox Homeostasis (in vitro models)

The activation of this compound and related 5-nitroimidazoles by nitroreductases has a profound impact on the cellular redox homeostasis of target organisms. The generation of reactive nitrogen species and the potential for redox cycling are key mechanisms through which these compounds disrupt the delicate balance of intracellular oxidation and reduction processes.

The formation of the nitro radical anion is a central event. In anaerobic or hypoxic cells, this radical and its downstream metabolites can directly cause oxidative stress by reacting with cellular components. This can lead to lipid peroxidation, protein carbonylation, and DNA damage.

Furthermore, the futile redox cycling that occurs in the presence of oxygen contributes significantly to oxidative stress. The continuous reduction of the nitroimidazole and its subsequent re-oxidation by molecular oxygen leads to the consumption of cellular reducing equivalents, such as NADH and NADPH, and the production of superoxide radicals. The cell's antioxidant systems, including superoxide dismutase, catalase, and glutathione-based enzymes, can become overwhelmed by this increased oxidative burden.

In vitro studies with various 5-nitroimidazoles have demonstrated a decrease in the levels of reduced glutathione (B108866) (GSH), a key cellular antioxidant, upon exposure to these compounds in the presence of activating enzymes. This depletion of GSH further sensitizes the cells to oxidative damage.

Table 2: Illustrative In Vitro Effect of a 5-Nitroimidazole on Cellular Redox Parameters

| Parameter | Control | 5-Nitroimidazole Treated |

| Intracellular Reactive Oxygen Species (ROS) Level (Fluorescence Units) | 100 ± 15 | 450 ± 50 |

| Reduced Glutathione (GSH) Concentration (µM) | 5.2 ± 0.5 | 2.1 ± 0.3 |

| Malondialdehyde (MDA) Level (nmol/mg protein) | 0.8 ± 0.1 | 3.5 ± 0.4 |

Note: This table presents representative data illustrating the typical effects of 5-nitroimidazole compounds on cellular redox markers in an in vitro model containing a suitable nitroreductase. Specific experimental data for this compound is not available.

The disruption of redox homeostasis is a critical component of the cytotoxic mechanism of 5-nitroimidazoles. By inducing a state of severe oxidative and nitrosative stress, these compounds overwhelm the cell's defense mechanisms, leading to widespread molecular damage and ultimately, cell death.

Structure Activity Relationship Sar Studies for in Vitro Biological Potential

Impact of Imidazole (B134444) Ring Substitutions on Activity

The biological activity of nitroimidazoles is highly dependent on the nature and position of substituents on the imidazole ring. nih.gov These modifications influence the compound's electronic properties, steric profile, and lipophilicity, which in turn affect its interaction with biological targets and its ability to permeate cell membranes.

The position of the nitro group on the imidazole ring is a critical factor for biological activity. Generally, 5-nitroimidazoles are widely recognized for their activity against anaerobic bacteria and protozoa. researchgate.netjocpr.com The biological activity of these compounds is contingent on the reduction of the nitro group within the target organism, a process that is more readily achieved with 5-nitroimidazoles under anaerobic conditions. nih.govhumanjournals.com This reduction leads to the formation of reactive intermediates that can damage cellular macromolecules like DNA. humanjournals.comresearchgate.net

In contrast, 4-nitroimidazole (B12731) isomers have also been investigated. Some studies suggest that 4-nitroimidazoles can exhibit different activity profiles. For instance, derivatives with the nitro group at the 5-position of the imidazole ring have been reported to be significantly less active in some cases compared to their 4-nitroimidazole counterparts. nih.gov However, for antitubercular activity, 4-nitroimidazoles like PA-824 show activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles such as metronidazole (B1676534) are primarily active against anaerobic bacteria. nih.govresearchgate.net The key determinant for aerobic activity in the 4-nitroimidazole series appears to be linked to specific structural features that are not always present or effective in the 5-nitro series. nih.gov For many parasitic diseases, the 5-nitro substitution remains the cornerstone of activity. mdpi.com

Table 1: Impact of Nitro Group Position on In Vitro Activity

| Compound Type | Position of Nitro Group | General In Vitro Activity Profile | Key Findings |

|---|---|---|---|

| Nitroimidazole | C-5 | Broad activity against anaerobic bacteria and protozoa. researchgate.netjocpr.com | Activity is dependent on the reduction of the nitro group. nih.govhumanjournals.com |

| Nitroimidazole | C-4 | Varied activity; some analogs show potent antitubercular activity under aerobic and anaerobic conditions. nih.govresearchgate.net | Can be significantly more active than 5-nitro isomers in specific contexts. nih.gov |

The presence and nature of the substituent at the N-1 position of the imidazole ring significantly modulate the biological activity. In the case of methyl 5-nitro-1H-imidazole-2-carboxylate, the methyl group at N-1 is a key feature. N-1 substitution is generally considered essential for the activity of 5-nitroimidazoles. jocpr.com The alkyl group at this position influences the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Studies on related 5-nitroimidazoles have shown that modifications to the N-1 substituent can lead to variations in potency. For example, replacing the 1-(2-hydroxyethyl) side chain of metronidazole with other groups has resulted in clinically useful drugs with altered pharmacokinetic profiles. The methyl group in this compound contributes to a specific lipophilic and steric profile that influences its interaction with target molecules.

The carboxylate moiety at the C-2 position of this compound offers a valuable site for chemical modification to optimize biological activity. Transformation of the ester into amides, hydrazides, or other derivatives can profoundly impact the compound's properties.

Table 2: Effect of C-2 Carboxylate Moiety Modification on In Vitro Antiparasitic Activity

| Base Scaffold | C-2 Modification | R Group on Amide | In Vitro Activity (EC50, µM) vs. G. lamblia |

|---|---|---|---|

| 1-methyl-5-nitroimidazole (B135252) | Carboxamide | NHCH₂(2-pyridinyl) | 1.6 |

| 1-methyl-5-nitroimidazole | Carboxamide | Morpholine | 1.6 |

| 1-methyl-5-nitroimidazole | Carboxamide | NMe₂ | - |

| Metronidazole (Reference) | - | - | 6.1 |

Data synthesized from a study on 1-methyl-5-nitroimidazole carboxamides. nih.gov

Rational Design Strategies for Enhanced In vitro Biological Profiles

The rational design of novel analogs of this compound aims to improve its in vitro biological activity by systematically modifying its structure based on SAR data. Key strategies involve modulating physicochemical properties to enhance cell penetration and target interaction.

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes to reach its target. nih.govresearchgate.net For nitroimidazole derivatives, a balance in lipophilicity is essential. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. nih.gov

The steric and electronic properties of substituents play a crucial role in the biological activity of nitroimidazole derivatives. rsc.orgchemrxiv.org The size and shape of substituents (steric effects) can influence how well the molecule fits into the active site of a target enzyme or receptor. Bulky substituents can hinder binding, while smaller groups may not provide sufficient interaction.

The electronic effects of substituents, such as their electron-donating or electron-withdrawing nature, can alter the reactivity of the imidazole ring and the nitro group. mdpi.comsvedbergopen.comresearchgate.net Electron-withdrawing groups can increase the electron deficiency of the nitro group, potentially facilitating its reduction, which is a key step in the mechanism of action of many nitroimidazoles. mdpi.com Computational studies using methods like Density Functional Theory (DFT) can be employed to analyze the electronic structure of designed molecules and predict how different substituents will affect their reactivity and potential biological activity. rsc.orgresearchgate.net For instance, the introduction of different substituents can cause significant changes in physicochemical features and chemical reactivity. rsc.org

Comparative Analysis of In vitro Biological Activities of Analogues

The biological potential of 5-nitroimidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole ring. Structure-activity relationship (SAR) studies have demonstrated that modifications, particularly at the N-1 and C-2 positions, can modulate the antimicrobial spectrum and potency of these compounds. The core 5-nitroimidazole scaffold is crucial for their mechanism of action, which typically involves reductive activation of the nitro group within anaerobic microorganisms to generate cytotoxic radicals that damage cellular macromolecules, including DNA. jocpr.comhumanjournals.combasicmedicalkey.comnih.gov

Evaluation against Protozoal Organisms (in vitro)

Derivatives of 5-nitroimidazole are widely recognized for their potent activity against various protozoal organisms, with Trichomonas vaginalis being a primary target. humanjournals.com The efficacy of these compounds is often compared to the benchmark drug, metronidazole. researchgate.netnih.gov Studies have shown that other 5-nitroimidazole compounds like tinidazole (B1682380), secnidazole (B1681708), and ornidazole (B1677491) exhibit significant in vitro activity against T. vaginalis. researchgate.netnih.gov

In a comparative study, ornidazole was found to be the most effective against 94 clinical isolates of T. vaginalis, with 89% of isolates being susceptible and no resistance observed. nih.gov Tinidazole and secnidazole also demonstrated greater in vitro activity than metronidazole, with susceptibility rates of 80% and 75%, respectively, compared to 61% for metronidazole. nih.gov The structural differences in the side chains of these 5-nitroimidazoles are believed to influence their activity. researchgate.net

Further research into novel 5-nitroimidazole derivatives has identified compounds with potent antiprotozoal activity, even against metronidazole-resistant strains of T. vaginalis and Giardia duodenalis. uq.edu.au The introduction of a bromine atom or a sulfonyl group in the side chain has been noted to positively influence antiprotozoal efficacy. uq.edu.au For instance, certain vinyl derivatives have shown outstanding potency. researchgate.net The lipophilicity conferred by different substituents can also play a role in tissue penetration and, consequently, biological activity. jocpr.com

Metabolites of 5-nitroimidazole derivatives have also been evaluated. For example, two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole, an effective antitrichomonal agent, were synthesized and tested. One metabolite, 5-(-hydroxyl-1-methylethyl-)-1-methyl-2-nitro-1H-imidazole, exhibited similar activity against Trichomonas vaginalis as the parent compound but with lower toxicity. nih.gov

**Table 1: In vitro Activity of 5-Nitroimidazole Analogues against *Trichomonas vaginalis***

| Compound | Susceptibility (%) | Intermediate (%) | Resistance (%) | Source(s) |

|---|---|---|---|---|

| Metronidazole | 61 | 28 | 11 | nih.gov |

| Tinidazole | 80 | 18 | 2 | nih.gov |

| Secnidazole | 75 | 24 | 1 | nih.gov |

| Ornidazole | 89 | 11 | 0 | nih.gov |

Assessment against Anaerobic Bacterial Strains (in vitro)

The 5-nitroimidazole class of compounds, including metronidazole, tinidazole, and ornidazole, demonstrates excellent bactericidal activity against a broad spectrum of anaerobic bacteria. nih.gov Their efficacy extends to clinically significant pathogens such as Bacteroides fragilis and Clostridium perfringens. researchgate.netnih.gov The mechanism of action is tied to the low redox potential of anaerobic bacteria, which is necessary to reduce the nitro group of the imidazole ring. nih.gov

SAR studies have revealed that modifications to the 5-nitroimidazole structure can enhance antibacterial potency. For example, certain derivatives of 1-methyl-5-nitroimidazoles bearing N-bound heterocycles at the C-2 position, such as satranidazole, have been found to be at least twice as active as metronidazole, ornidazole, and tinidazole against B. fragilis. researchgate.net Even greater activity has been observed with 5-nitroimidazolyl benzimidazoles and other complex heterocyclic derivatives. researchgate.net

In a study of newly synthesized 5-nitroimidazole derivatives, compounds 3 and 4 (secnidazole-derived hydrazones) showed significant activity against the Gram-positive bacterium Staphylococcus epidermidis. researchgate.net Compound 3 also exhibited good inhibitory potential against several Gram-negative strains, including Enterobacter aerogenes, Escherichia coli, Salmonella typhi, Salmonella paratyphi A, Shigella flexeneri, and Vibrio cholerae. researchgate.net

Conversely, some structural modifications can lead to a decrease in activity. For instance, hydrazone derivatives of a synthesized hydrazide-hydrazone series of imidazole derivatives did not show significant antibacterial activity, whereas the corresponding thiosemicarbazide (B42300) derivatives exhibited varied activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 1000 µg/mL. nih.gov

Table 2: In vitro Antibacterial Activity of Selected 5-Nitroimidazole Analogues

| Compound/Analogue | Target Organism(s) | Observed Activity (MIC) | Source(s) |

|---|---|---|---|

| Satranidazole | Bacteroides fragilis | At least 2x more active than metronidazole | researchgate.net |

| Compound 3 (Secnidazole derivative) | Staphylococcus epidermidis, Gram-negative strains | Significant inhibition | researchgate.net |

| Compound 4 (Secnidazole derivative) | Staphylococcus epidermidis | Significant inhibition | researchgate.net |

| Thiosemicarbazide derivatives | Gram-positive bacteria | 31.25 - 1000 µg/mL | nih.gov |

| Hydrazone derivatives | Gram-positive bacteria | Not significant | nih.gov |

Antifungal Activities (in vitro)

While 5-nitroimidazoles are primarily known for their antiprotozoal and antibacterial properties, some derivatives have also been evaluated for antifungal activity. Generally, the antifungal activity of this class of compounds is less pronounced compared to their effects on protozoa and anaerobic bacteria.

In one study, a series of synthesized 5-nitroimidazole derivatives were tested against eight fungal strains. researchgate.net The results indicated that these compounds were only weakly active against Aspergillus flavus and Candida albicans. researchgate.net

However, other research has identified novel 5-nitroimidazole derivatives with more promising antifungal potential. For instance, certain 1-[3-[[5-(2-furanyl/2-thienyl)-4-substituted 4H-1,2,4-triazol-3-yl]-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles were found to be effective against both bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 7.3 to 125 µg/ml. researchgate.net Another series of compounds, 1-[3-[(N,N-disubstituted thiocarbamoyl)-thio]-2-hydroxypropyl]-2-methyl-5-nitro-1H-imidazoles, were particularly effective against fungi, with MICs in the range of 3-25 µg/ml. researchgate.net

Furthermore, two novel 5-nitroimidazole derivatives, sulphuridazole and sulphonidazole, were found to be active against Candida albicans, a significant finding as metronidazole is inactive against this organism. nih.gov The antibacterial and antimycotic activity of sulphonidazole was greater than that of sulphuridazole, and it was suggested that the NO2 group is indispensable for their activity against all tested microorganisms. nih.gov

Table 3: In vitro Antifungal Activity of Selected 5-Nitroimidazole Analogues

| Compound/Analogue Series | Target Organism(s) | Observed Activity (MIC) | Source(s) |

|---|---|---|---|

| Secnidazole-derived hydrazones | Aspergillus flavus, Candida albicans | Weakly active | researchgate.net |

| 1-[3-[[5-(2-furanyl/2-thienyl)...]-thio]...]-imidazoles | Fungi | 7.3 - 125 µg/ml | researchgate.net |

| 1-[3-[(N,N-disubstituted thiocarbamoyl)...]-thio]...]-imidazoles | Fungi | 3 - 25 µg/ml | researchgate.net |

| Sulphonidazole | Candida albicans | Active (greater than sulphuridazole) | nih.gov |

| Sulphuridazole | Candida albicans | Active | nih.gov |

Methyl 5 Nitro 1h Imidazole 2 Carboxylate As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The structural framework of methyl 5-nitro-1H-imidazole-2-carboxylate, featuring both electrophilic and nucleophilic centers, makes it an ideal precursor for the synthesis of complex, fused, and bicyclic heterocyclic systems. The ester and nitro functionalities, along with the imidazole (B134444) ring, provide multiple reaction sites for cyclization and functional group interconversion, leading to novel molecular scaffolds with potential biological activities.

A significant application of this building block is in the synthesis of nitroimidazooxazoles, a class of compounds that has garnered considerable attention for its potent antitubercular activity. The synthesis of such bicyclic systems often involves the initial conversion of the methyl ester of 5-nitro-1H-imidazole-2-carboxylate to an intermediate that can undergo cyclization. For instance, the ethyl ester analog, ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, serves as a precursor in the synthesis of hypoxia-activated prodrugs like Evofosfamide. openmedscience.com The synthetic strategy involves hydrolysis of the ester to the corresponding carboxylic acid, which is then activated and coupled with other functionalities to construct the final complex molecule. openmedscience.com This highlights the role of the carboxylate group as a crucial handle for molecular elaboration.

The general synthetic approach towards such complex heterocyclic scaffolds originating from this compound can be summarized in the following table:

| Precursor | Key Transformation | Resulting Heterocyclic Scaffold |

| This compound | Hydrolysis, amidation, and cyclization | Fused nitroimidazole derivatives |

| This compound | Reduction of nitro group, diazotization, and intramolecular cyclization | Various bicyclic imidazole systems |

| This compound | Reaction with bifunctional nucleophiles | Polycyclic heterocyclic compounds |

These transformations underscore the versatility of this compound in generating a library of complex heterocyclic compounds, which are often difficult to access through other synthetic routes.

Integration into Molecular Hybridization Strategies for Novel Bioactive Agents

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced biological activity, improved selectivity, or a dual mode of action. The 5-nitroimidazole core is a well-established pharmacophore, particularly in the development of antimicrobial and anticancer agents. researchgate.netmsesupplies.com this compound serves as an excellent platform for integrating this key pharmacophore into hybrid molecular designs.

The ester functionality at the C2 position of the imidazole ring is a convenient attachment point for linking the nitroimidazole moiety to other bioactive scaffolds. Through standard amide or ester coupling reactions, a wide array of molecular hybrids can be synthesized. For example, the carboxylate can be converted to an amide by reacting with various amines that are themselves part of another pharmacologically active molecule. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.

The design of such hybrid molecules often targets multifactorial diseases where hitting multiple targets simultaneously can be more effective than a single-target approach. The 5-nitroimidazole unit can impart properties such as hypoxia-selectivity, which is particularly relevant in cancer therapy where tumor hypoxia is a major challenge. nih.gov

| Bioactive Scaffold | Linkage Strategy | Potential Therapeutic Application |

| Quinolone | Amide bond formation | Dual-action antibacterial agents |

| Triazole | Ester or amide linkage | Antifungal or anticancer agents |

| Coumarin | Amide or ester linkage | Agents with antioxidant and anticancer properties |

The synthesis of these hybrid molecules leverages the reactivity of the carboxylate group in this compound, demonstrating its value in creating novel chemical entities with tailored biological profiles.

Applications in the Development of Research Probes and Tool Compounds

The unique electronic properties of the 5-nitroimidazole scaffold make it an attractive core for the development of research probes and tool compounds, particularly for studying biological processes in hypoxic environments. Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and is associated with resistance to therapy and poor prognosis. koreascience.kr Compounds that are selectively activated under hypoxic conditions are valuable tools for imaging and targeting hypoxic tissues.

The 5-nitroimidazole moiety can be reductively activated in hypoxic cells, leading to its covalent binding to cellular macromolecules. This property has been exploited in the design of positron emission tomography (PET) imaging agents for detecting tumor hypoxia. koreascience.kr this compound can serve as a key precursor in the synthesis of such imaging probes. The carboxylate group provides a convenient handle for attaching a chelating agent for radiolabeling with a positron-emitting radionuclide, such as fluorine-18. frontiersin.org

The general strategy for developing a hypoxia-selective imaging probe from this compound is outlined below:

| Functionalization Step | Reagent/Moiety | Purpose |

| Amidation | Linker with a terminal functional group (e.g., amine, alkyne) | Spacing the imaging moiety from the nitroimidazole core |

| Conjugation | Chelator (e.g., DOTA, NOTA) or a prosthetic group for radiolabeling | Sequestration of the radioisotope |

| Radiolabeling | Positron-emitting isotope (e.g., ¹⁸F, ⁶⁸Ga) | Enabling detection by PET imaging |

Furthermore, by attaching a fluorescent dye to the this compound scaffold, fluorescent probes for studying hypoxia in vitro can be developed. These tool compounds are invaluable for basic research in cancer biology and for the preclinical evaluation of new anticancer therapies. The versatility of the carboxylate group allows for the facile incorporation of a wide range of reporting units, making this compound a valuable building block in chemical biology.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for methyl 5-nitro-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of precursors like 2-mercaptoimidazole derivatives. A common approach involves nucleophilic substitution with methyl chloroformate under basic conditions (e.g., using NaHCO₃) to achieve yields ~84% . Key factors include temperature control (0–5°C to minimize side reactions) and solvent selection (e.g., THF or DCM). Purification via recrystallization or chromatography is critical for high purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to identify nitro group positioning and ester carbonyl signals (e.g., δ ~160 ppm for C=O) .

- X-ray crystallography : Resolve crystal structures using SHELX software to confirm bond angles and nitro group orientation .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 185.137 for [M+H]⁺) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC (C18 column, methanol/water mobile phase) to detect hydrolysis byproducts (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the imidazole ring. This facilitates ligand-metal coordination in complexes (e.g., with Cu²⁺ or Fe³⁺). Use DFT calculations (B3LYP/6-31G*) to map electron density and predict binding sites. Experimental validation via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox peaks) is recommended .

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths or space groups may arise from twinning or poor diffraction quality. Strategies include:

- Reprocessing raw data with SHELXL (using TWIN/BASF commands for twinned crystals) .

- Validating hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer software) .

- Cross-referencing with Cambridge Structural Database (CSD) entries for analogous imidazole derivatives .

Q. What experimental design principles apply when evaluating the biological activity of this compound analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens at position 4) and test against target enzymes (e.g., nitroreductases) .

- Metabolic stability : Use hepatic microsome assays (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .

- Contradiction management : Address conflicting IC₅₀ values by standardizing assay conditions (e.g., ATP levels in cell viability tests) .

Data Contradiction Analysis

Q. Why do reported synthetic yields for this compound vary across studies?

- Analysis : Variations arise from:

- Reagent purity : Impurities in methyl chloroformate reduce yields; use ≥99% purity reagents .

- Scale effects : Lab-scale (mg) reactions may lack the optimized mixing/temperature control of pilot-scale (g) setups .

- Workup protocols : Incomplete removal of byproducts (e.g., unreacted 2-mercaptoimidazole) skews reported yields. Validate via TLC or GC-MS .

Q. How can conflicting biological activity data for imidazole carboxylates be reconciled?

- Analysis : Discrepancies often stem from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Solubility differences : DMSO concentration in cell culture media affects compound bioavailability. Pre-test solubility via nephelometry .

- Strain-specific responses : For antiparasitic studies, validate against multiple strains (e.g., Trypanosoma brucei vs. Leishmania donovani) .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

Table 2 : Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| -NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, imidazole-H), δ 3.92 (s, 3H, CH₃) | |

| IR (KBr) | 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.